![molecular formula C17H11ClN2O4S2 B2696253 (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-45-4](/img/structure/B2696253.png)
(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound contains several functional groups, including a nitro group (-NO2), a thioxothiazolidinone ring, and a benzyl ether linkage. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation of the double bonds. The presence of the nitro group and the sulfur atoms in the thioxothiazolidinone ring could result in interesting electronic properties .Chemical Reactions Analysis
The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The thioxothiazolidinone ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
Based on the functional groups present, the compound is likely to be solid at room temperature. It’s probably soluble in organic solvents due to the presence of the aromatic rings .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits intriguing pharmacological potential due to its unique structure. Researchers have explored its use in drug development, particularly in the context of:
- Anticancer Agents : Investigations suggest that this compound may possess antiproliferative properties against cancer cells .
- Antibacterial and Antifungal Activity : The compound’s thiazolidinone scaffold has been studied for its antibacterial and antifungal effects .
Fluorescent Probes and Imaging
The nitrobenzylidene moiety in this compound makes it an interesting candidate for fluorescent imaging:
- Lipid Droplet Visualization : New fluorophores derived from similar structures can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability .
Organic Synthesis and Chemical Reactions
The chlorobenzyl and thiazolidinone functionalities offer opportunities for synthetic chemistry:
- Building Blocks : Researchers have used related compounds as building blocks for the synthesis of novel heterocyclic derivatives .
- Thioethers and Pyrazoles : The compound’s reactivity has been harnessed in the synthesis of symmetrical and unsymmetrical benzyl thioethers and pyrazoles .
Material Science
While not extensively explored, the compound’s properties may find applications in materials:
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[[2-[(3-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S2/c18-12-3-1-2-10(6-12)9-24-14-5-4-13(20(22)23)7-11(14)8-15-16(21)19-17(25)26-15/h1-8H,9H2,(H,19,21,25)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYTNNQGCQAFW-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one |
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